methyl (2S)-aziridine-2-carboxylate
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with specific reactants and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray diffraction, NMR, or mass spectrometry. These can provide information about the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. Information about the reagents, products, and conditions for these reactions can be obtained from the chemical literature .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity. These can often be found in chemical databases or the scientific literature .Scientific Research Applications
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Functional Polysiloxanes Synthesis
- Application: This compound could potentially be used in the synthesis of functional polysiloxanes . These are a type of polymer with a silicon-oxygen backbone and organic side groups. They are known for their flexibility and resistance to water, heat, and cold.
- Method: The synthesis involves reacting functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol in near-quantitative yields using a simple, efficient, and photoinitiated thiol–ene click reaction .
- Results: The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores . They are successfully used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer .
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Dimethyl Sulfide Production
- Application: Although not directly related to “methyl (2S)-aziridine-2-carboxylate”, dimethyl sulfide, an organosulfur compound, has several industrial uses .
- Method: One major use is for the production of borane dimethyl sulfide from diborane . Oxidation of dimethyl sulfide gives the solvent dimethyl sulfoxide. Further oxidation affords dimethyl sulfone .
- Results: These compounds have various applications in the chemical industry .
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Type II Restriction Enzymes
- Application: While not directly related to “methyl (2S)-aziridine-2-carboxylate”, Type II restriction enzymes are used for everyday molecular biology applications such as gene cloning and DNA fragmentation and analysis .
- Method: These enzymes cleave DNA at fixed positions with respect to their recognition sequence, creating reproducible fragments and distinct gel electrophoresis patterns .
- Results: Over 3,500 Type II enzymes have been discovered and characterized, recognizing some 350 different DNA sequences .
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Magnetic Relaxation and Toroidal Moment
- Application: The effect of additional methyl on the magnetic relaxation and toroidal moment of Dy6 complex .
- Method: Two new m4-O bridged hexanuclear lanthanide complexes have been assembled by using methyl modified Schiff-base ligand .
- Results: The study investigates the effect of additional methyl on the magnetic relaxation and toroidal moment of the Dy6 complex .
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-aziridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCVDRJTYFIPIV-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438095 | |
Record name | Methyl (2S)-aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-aziridine-2-carboxylate | |
CAS RN |
75154-69-7 | |
Record name | Methyl (2S)-aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75154-69-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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